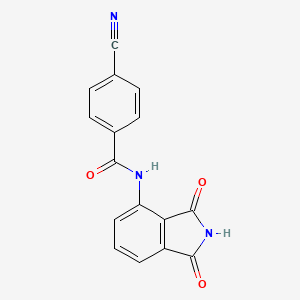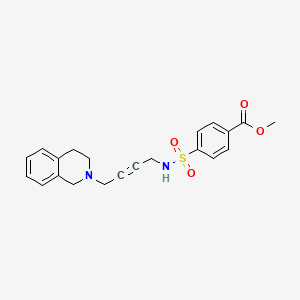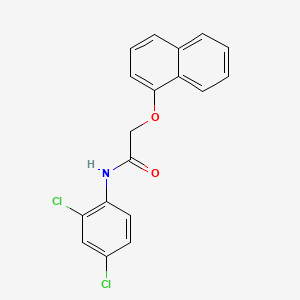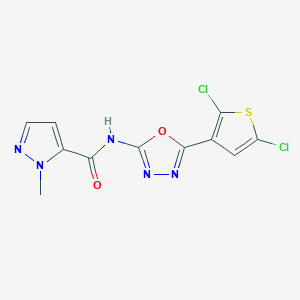
4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide” is a chemical compound with the molecular formula C16H9N3O3 . It has a molecular weight of 291.26 .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like “4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide” consists of a benzamide core with a cyano group attached to the 4-position of the benzene ring . The compound also contains a 1,3-dioxoisoindol-4-yl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.48±0.1 g/cm3 . Its pKa value is predicted to be 9.54±0.20 .Applications De Recherche Scientifique
Pharmaceutical Synthesis
These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents .
Herbicides
The compound has potential applications in the development of herbicides . This could be due to its chemical structure and reactivity, which may interact with certain biological processes in plants.
Colorants
The compound is also used in the production of colorants . This could be due to its ability to produce a variety of colors when combined with different elements or compounds.
Dyes
Similar to colorants, these compounds are also used in the production of dyes . The chemical structure of the compound may allow it to bind with fabrics and other materials, imparting them with vibrant colors.
Polymer Additives
The compound is used as an additive in polymers . It could enhance the properties of the polymers, such as their durability, flexibility, or resistance to certain environmental factors.
Organic Synthesis
The compound plays a significant role in organic synthesis . Its unique chemical structure and reactivity make it a valuable component in the synthesis of various organic compounds.
Photochromic Materials
The compound is used in the development of photochromic materials . These are materials that change their color in response to changes in light conditions.
Antiviral Agents
Indole derivatives, which include this compound, have shown potential as antiviral agents . They have been found to inhibit the activity of certain viruses, making them a promising area of research in the development of new antiviral drugs.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also exhibit a broad spectrum of biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may affect multiple biochemical pathways.
Result of Action
It is known that indole derivatives exhibit a broad spectrum of biological activities , suggesting that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors . This suggests that environmental factors may also influence the action of 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide.
Propriétés
IUPAC Name |
4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-8-9-4-6-10(7-5-9)14(20)18-12-3-1-2-11-13(12)16(22)19-15(11)21/h1-7H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLVTRSKHUCDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)


![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)


![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)